REACTION_CXSMILES
|
[C:1]1([P:7](=[O:10])([OH:9])[OH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+:12]>>[C:1]1([P:7](=[O:8])([O-:10])[O-:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+:12].[Na+:12] |f:1.2,3.4.5|
|
Name
|
|
Quantity
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1.58 g
|
Type
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reactant
|
Smiles
|
C1(=CC=CC=C1)P(O)(O)=O
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred at room temperature for 10 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
water was distilled off under reduced pressure
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Type
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CUSTOM
|
Details
|
dried
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)P([O-])([O-])=O.[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.78 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 176.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |